M1 PAM Potency: PF-06764427 Is ~71-Fold More Potent as a PAM Than VU0453595 and ~2-Fold More Potent as an Agonist Than MK-7622
In an M1-expressing CHO cell calcium mobilization assay in the presence of an EC20 concentration of acetylcholine, PF-06764427 exhibits a PAM EC50 of 30 nM (± 3 nM). This is approximately 71-fold more potent than the pure PAM VU0453595 (PAM EC50 2,140 nM ± 436 nM). As an allosteric agonist (in the absence of ACh), PF-06764427 has an Ago EC50 of 610 nM (± 14 nM), making it approximately 4.8-fold more potent as an intrinsic agonist than MK-7622 (Ago EC50 2,930 nM ± 95 nM). These data establish PF-06764427 as a high-potency ago-PAM with a PAM-to-agonist potency ratio (30 nM / 610 nM ≈ 20-fold window) that defines a specific experimental window for titrating ago-PAM versus pure-PAM contributions [1].
| Evidence Dimension | PAM EC50 (Ca²⁺ mobilization, M1-CHO cells, +EC20 ACh) |
|---|---|
| Target Compound Data | 30 nM (± 3 nM) |
| Comparator Or Baseline | VU0453595: 2,140 nM (± 436 nM); MK-7622: 16 nM (± 4 nM) |
| Quantified Difference | PF-06764427 is ~71-fold more potent than VU0453595 as a PAM; ~1.9-fold less potent than MK-7622 as a PAM; ~4.8-fold more potent than MK-7622 as an ago-PAM (Ago EC50: 610 vs 2,930 nM) |
| Conditions | CHO cells stably expressing rat M1 receptor; FLIPR calcium mobilization assay; data represent mean ± S.E.M. from 3 independent experiments in triplicate |
Why This Matters
The ~20-fold PAM-to-agonist potency window (30 nM vs 610 nM) provides researchers with a precisely tunable concentration range to dial in pure PAM activity versus combined ago-PAM effects, a functional bifurcation not available with either the ultra-potent but narrow-window MK-7622 or the weak pure PAM VU0453595.
- [1] Moran SP, Dickerson JW, Cho HP, et al. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. Neuropsychopharmacology. 2018;43(8):1763-1771. (Fig. 1c–f, Results section) View Source
